tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate
CAS No.:
Cat. No.: VC18200176
Molecular Formula: C15H24N2O3
Molecular Weight: 280.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O3 |
|---|---|
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H24N2O3/c1-14(2,3)20-13(18)17-15(4,5)10-7-8-11(16)12(9-10)19-6/h7-9H,16H2,1-6H3,(H,17,18) |
| Standard InChI Key | COISRKHYBHGLMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=CC(=C(C=C1)N)OC |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is a carbamate derivative with the molecular formula C₁₅H₂₄N₂O₃ and a molecular weight of 280.36 g/mol. Its IUPAC name reflects the tert-butyl carbamate group attached to a propan-2-yl side chain, which is further substituted with a 4-amino-3-methoxyphenyl ring. The canonical SMILES notation (CC(C)(C)OC(=O)NC(C)(C)C₁=CC(=C(C=C₁)N)OC) and InChIKey (COISRKHYBHGLMG-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
Key Structural Features
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Carbamate backbone: The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic reactions .
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Aromatic substitution: The 4-amino-3-methoxyphenyl group introduces electron-donating effects, influencing reactivity in nucleophilic and electrophilic substitutions .
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Steric hindrance: The propan-2-yl group creates steric bulk, potentially modulating interactions with biological targets.
Table 1: Molecular Properties of tert-Butyl N-[2-(4-Amino-3-methoxyphenyl)propan-2-yl]carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃ |
| Molecular Weight | 280.36 g/mol |
| IUPAC Name | tert-Butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)C₁=CC(=C(C=C₁)N)OC |
| InChIKey | COISRKHYBHGLMG-UHFFFAOYSA-N |
| PubChem CID | 165691172 |
Synthesis and Preparation
The synthesis of tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves multistep reactions, often leveraging carbamate chemistry and aromatic coupling.
Primary Synthetic Route
A documented procedure involves the reaction of Z3e (1.5 g) with tert-butyl 4-amino-3-methoxyphenylcarbamate (1.22 g) under melt conditions at 120°C for 5 hours . Post-reaction purification via silica gel chromatography (eluent: 99:1 CH₂Cl₂:MeOH) yields the product as light brown crystals with a 61% yield (0.92 g) .
Mechanistic Insights
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Carbamate activation: The Boc group stabilizes the intermediate amine, preventing undesired side reactions .
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Aromatic substitution: Methoxy and amino groups direct electrophilic attacks to specific positions on the phenyl ring .
Table 2: Reaction Conditions and Yields
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, favoring membrane permeability in biological systems. It is soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane but exhibits limited solubility in water .
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a melting point range of 116–118°C, consistent with its crystalline structure . Decomposition occurs above 250°C, releasing CO₂ and tert-butanol.
Future Research Directions
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